3-(Bromomethyl)-1,1-dimethylcyclobutane

Description

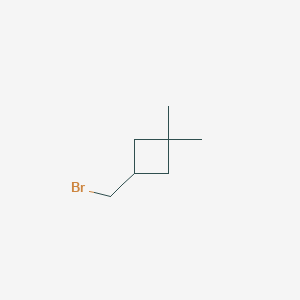

Structure

2D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGBCXUPQXFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505895 | |

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76207-22-2 | |

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-dimethylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 3 Bromomethyl 1,1 Dimethylcyclobutane

Advanced Synthetic Methodologies

The creation of 3-(Bromomethyl)-1,1-dimethylcyclobutane can be approached from two primary directions: modification of a pre-existing dimethylcyclobutane scaffold or the formation of the ring system as a key strategic step.

Synthesis from Cyclobutylmethanol Precursors

A direct and efficient route to this compound involves the bromination of the corresponding alcohol, (1,1-dimethylcyclobutan-3-yl)methanol. This method is advantageous as it leverages a common functional group transformation. A notable industrial method employs a combination of a triarylphosphite and bromine to achieve this conversion under controlled conditions. google.comgoogle.com

A specific procedure involves the initial solubilization of triphenylphosphite in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). google.comgoogle.com Bromine is then added while maintaining a low temperature, followed by the introduction of the cyclobutylmethanol precursor, also under strict temperature control to manage the exothermic reaction. google.comgoogle.com

The conversion of an alcohol to an alkyl bromide using triphenylphosphite and bromine proceeds through a mechanism analogous to the Appel reaction. The process is initiated by the reaction between triphenylphosphite (P(OPh)₃) and molecular bromine (Br₂), which forms a pentavalent phosphorus intermediate or, more accurately, a phosphonium (B103445) salt species.

The key steps are:

Activation of Phosphorus: Triphenylphosphite acts as a nucleophile, attacking a bromine molecule to form a triphenoxyphosphonium bromide intermediate, [P(OPh)₃Br]⁺Br⁻.

Alcohol Attack: The oxygen atom of the cyclobutylmethanol precursor attacks the electrophilic phosphorus atom of the phosphonium salt. This step results in the formation of a new, more complex phosphonium intermediate and the displacement of a bromide ion.

SN2 Displacement: The liberated bromide ion (Br⁻) then acts as a nucleophile, executing a backside attack on the carbon atom of the CH₂-O-P group. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The triphenoxy(hydroxy)phosphonium moiety is an excellent leaving group, facilitating the displacement and formation of the desired C-Br bond. The thermodynamic driving force for this step is the formation of the very stable phosphoryl oxide or a related phosphorus-oxygen double bond in the byproducts.

This Sₙ2 mechanism ensures that the reaction is generally efficient for primary alcohols like the cyclobutylmethanol precursor and typically proceeds with inversion of configuration if the carbon were chiral.

The efficiency, selectivity, and industrial-scale viability of the bromination reaction are highly dependent on the optimization of several key parameters. google.comgoogle.com Controlling these variables is crucial for maximizing the yield of this compound while minimizing the formation of impurities.

Key parameters for optimization include:

Temperature Control: The reaction is highly exothermic. The initial addition of bromine to triphenylphosphite is typically performed at temperatures below 15°C, often under 12°C. google.comgoogle.com The subsequent addition of the alcohol precursor requires even colder conditions, often below 0°C (e.g., -5°C to -12°C), to prevent side reactions and ensure safety. google.comgoogle.com

Solvent Choice: A polar aprotic solvent, such as DMF, is used to solubilize the reagents and intermediates, facilitating a homogeneous reaction medium. google.comgoogle.com

Stoichiometry: The molar ratios of the reactants are critical. A slight excess of the brominating agents may be used to ensure complete conversion of the starting alcohol.

Addition Rate: A slow, controlled addition of reagents is necessary to manage the reaction's exothermicity and maintain the optimal temperature profile.

The following table summarizes a set of conditions used for the synthesis of a related compound, (bromomethyl)cyclobutane (B93029), which illustrates the precise control required.

| Parameter | Condition | Purpose |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reagents and intermediates. |

| Reagent 1 | Triphenylphosphite | Activates the alcohol for substitution. |

| Reagent 2 | Bromine | Source of the bromide nucleophile. |

| Substrate | Cyclobutylmethanol | The alcohol precursor. |

| Bromine Addition Temp. | < 12°C | To control the initial exothermic reaction. |

| Substrate Addition Temp. | < -5°C | To control the main exothermic reaction and prevent side products. |

| Post-Reaction | Slow return to room temperature | Ensures the reaction goes to completion. |

The data in this table is based on analogous procedures described in patents for producing (bromomethyl)cyclobutane. google.comgoogle.com

This optimized process enables high productivity and yield, making it suitable for large-scale synthesis. google.comgoogle.com

Alternative Cyclobutane (B1203170) Ring Formation Approaches

Instead of starting with a pre-formed cyclobutane ring, alternative strategies focus on constructing the four-membered carbocycle as a key step in the synthesis. These methods offer flexibility in designing the target molecule from simpler, acyclic precursors.

The [2+2] cycloaddition is a powerful method for forming four-membered rings. nih.gov This class of reactions involves the union of two components, each contributing two atoms to the new ring. acs.org

The Paternò-Büchi reaction , specifically, is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene. wikipedia.orgorganic-chemistry.org However, this reaction leads to the formation of a four-membered heterocyclic ring containing oxygen, known as an oxetane. rsc.orgresearchgate.net Therefore, while it is a classic example of a [2+2] photocycloaddition, the Paternò-Büchi reaction is not a direct route to the carbocyclic skeleton of this compound.

A more relevant approach is the photochemical [2+2] cycloaddition of two alkene units . acs.org This strategy can directly form the required cyclobutane carbocyclic core. A hypothetical synthesis for the 1,1-dimethylcyclobutane skeleton could involve the cycloaddition of isobutylene (B52900) (2-methylpropene) with another alkene, such as allyl bromide or a protected version like allyl alcohol.

The general reaction would be: 2-methylpropene + CH₂=CH-CH₂X → 1,1-dimethyl-3-(CH₂X)cyclobutane (and isomers) (where X = Br or OH)

A significant challenge in intermolecular [2+2] cycloadditions is controlling the regioselectivity and stereoselectivity of the reaction. researchgate.net The reaction can produce a mixture of structural isomers, which would necessitate purification.

Radical-mediated reactions provide another powerful avenue for the construction of cyclic systems, including cyclobutanes. rsc.org These protocols typically involve the intramolecular cyclization of an acyclic precursor containing a radical and a radical acceptor (usually a double or triple bond).

To synthesize the this compound skeleton, a plausible strategy would involve a 4-exo-trig cyclization. This requires an acyclic precursor designed to place a radical on the 4th carbon relative to a double bond. A suitable precursor could be a 5-halo-3,3-dimethyl-1-pentene derivative.

The key steps in such a protocol would be:

Radical Initiation: A radical is generated at a specific position on the acyclic precursor. This is often achieved by the homolytic cleavage of a weak bond (e.g., a C-Br or C-I bond) using a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN, or through oxidative methods using transition metals like manganese(III) acetate. thieme-connect.de

Intramolecular Cyclization: The generated radical attacks the intramolecular double bond. For the formation of a four-membered ring, a 4-exo-trig cyclization is required, which is kinetically less favorable than 5-exo-trig or 6-exo-trig cyclizations. This presents a significant challenge, as the competing 5-exo cyclization could lead to a cyclopentyl derivative if the precursor is not designed correctly.

Propagation/Termination: The newly formed cyclobutylcarbinyl radical must be quenched or propagated to yield the final, stable product. In a Bu₃SnH-mediated reaction, this typically involves abstracting a hydrogen atom from the tin hydride, which also propagates the radical chain.

While challenging, radical-mediated cyclizations offer a pathway to sterically hindered structures under mild conditions and are a valuable tool in synthetic organic chemistry. rsc.orgthieme-connect.de

Stereoselective Synthesis of Enantiomers and Diastereomers

The construction of enantiomerically pure or diastereomerically enriched this compound is a nuanced synthetic challenge due to the specific substitution pattern of the cyclobutane ring. Direct stereoselective methods for this exact compound are not extensively documented; however, established principles of asymmetric synthesis and diastereoselective reactions on cyclobutane precursors offer viable pathways.

A plausible strategy involves the enantioselective synthesis of a suitable precursor, such as 3-(hydroxymethyl)-1,1-dimethylcyclobutanol, followed by selective bromination. The synthesis of such chiral cyclobutane derivatives can be approached through several methods:

Asymmetric [2+2] Cycloadditions: The photochemical or metal-catalyzed [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene can provide a chiral cyclobutanone (B123998) core. Subsequent reduction and functional group manipulation can then lead to the desired stereoisomer of the precursor alcohol.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of stereocontrolled reactions can be employed to construct the cyclobutane ring with the desired stereochemistry.

Resolution of Racemates: A racemic mixture of a suitable precursor, such as 3-carboxy-1,1-dimethylcyclobutane, can be resolved using chiral resolving agents to separate the enantiomers. Each enantiomer can then be converted to the corresponding chiral this compound.

Diastereoselective Functionalization: Existing cyclobutane derivatives can be functionalized in a diastereoselective manner. For instance, the diastereoselective Michael addition of nucleophiles to cyclobutenes can introduce substituents with controlled stereochemistry. researchgate.netepfl.ch Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce multi-substituted cyclobutanes with high diastereoselectivity. nih.govnih.gov While not directly applied to the target molecule, these methods demonstrate the potential for controlling stereochemistry on a cyclobutane scaffold.

Once a chiral precursor alcohol is obtained, its conversion to the corresponding bromide can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine, typically with retention of configuration at the stereocenter if the hydroxyl group is not at that center.

Functional Group Transformations and Derivatization

The presence of the primary alkyl bromide in this compound makes it a versatile substrate for a range of functional group transformations, enabling the synthesis of a diverse library of derivatives.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The primary carbon of the bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups via S(_N)2 reactions. The reaction generally proceeds with an inversion of configuration if the carbon were chiral, though in this specific molecule, the prochiral center at C3 can lead to diastereomeric products if the nucleophile is chiral.

Common nucleophiles that can be employed include:

| Nucleophile | Product Functional Group |

| Azide (B81097) (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Thiolates (RS⁻) | Thioether |

| Alkoxides (RO⁻) | Ether |

| Carboxylates (RCOO⁻) | Ester |

| Amines (RNH₂) | Amine |

These reactions are typically carried out in polar aprotic solvents, such as DMF or DMSO, to facilitate the S(_N)2 pathway. One-pot procedures combining nucleophilic substitution with subsequent reactions, like the "click" reaction of an in-situ formed azide with an alkyne, have been developed for similar benzylic bromides and can be adapted for this substrate. nih.gov

Elimination Reactions and Olefin Formation

Treatment of this compound with a strong, sterically hindered base can induce an elimination reaction (E2 mechanism) to form 3-methylene-1,1-dimethylcyclobutane. libretexts.orgopenstax.orglibretexts.orgyoutube.com The regioselectivity of this elimination is dictated by the availability of β-hydrogens. In this case, the hydrogens on the cyclobutane ring adjacent to the bromomethyl-bearing carbon are the ones abstracted.

The choice of base is crucial in favoring elimination over substitution. Bulky bases, such as potassium tert-butoxide (t-BuOK), are commonly used to minimize the competing S(_N)2 reaction. masterorganicchemistry.com The reaction conditions, including solvent and temperature, also play a significant role in determining the product distribution. The Zaitsev rule generally predicts the formation of the more substituted, and thus more stable, alkene. libretexts.orgopenstax.org However, with a sterically demanding base, the less substituted "Hofmann" product may be favored.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound can participate in various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. berkeley.eduorganic-chemistry.orgprinceton.edu While Suzuki couplings are well-established for aryl and vinyl halides, their application to unactivated alkyl halides has been a more recent development. organic-chemistry.org The reaction of cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides has been demonstrated, suggesting the feasibility of coupling cyclobutylmethyl derivatives. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The use of unactivated alkyl halides containing β-hydrogens in Heck-type reactions is challenging but has been achieved, particularly in intramolecular contexts. researchgate.netnih.gov The development of new catalyst systems is expanding the scope of this reaction to include substrates like this compound.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Nickel-catalyzed Sonogashira reactions of non-activated secondary and even primary alkyl bromides and iodides have been successfully developed, opening the possibility for the alkynylation of this compound. nih.govacs.orgacs.org

Table of Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Alkylated/Arylated Cyclobutane |

| Heck | Alkene | Pd catalyst, Base | Alkenylated Cyclobutane |

| Sonogashira | Terminal Alkyne | Pd or Ni catalyst, Cu(I) cocatalyst, Base | Alkynylated Cyclobutane |

Oxidation and Reduction Transformations

The functional groups in this compound and its derivatives can be further manipulated through oxidation and reduction reactions.

Oxidation: The bromomethyl group itself is not readily oxidized. However, if it is first converted to a hydroxymethyl group via nucleophilic substitution with hydroxide (B78521) or a protected equivalent, this primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction: The C-Br bond can be reduced to a C-H bond, yielding 1,1,3-trimethylcyclobutane. This can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Electrochemical Reactions and Rearrangements

Electrochemical methods offer an alternative approach to the functionalization of alkyl halides. The electrochemical reduction of this compound can generate radical or anionic intermediates that can participate in subsequent reactions.

Under certain conditions, carbocationic intermediates can be generated from this compound, for example, under solvolysis conditions or in the presence of a Lewis acid. These carbocations may be prone to rearrangements, a common feature of cyclobutylmethyl systems, which can lead to ring-expansion or ring-opening products. The stability of the resulting carbocation will dictate the favorability of such rearrangements.

Photocatalyzed Transformations

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. In the context of this compound, photocatalyzed reactions offer a promising avenue for its derivatization, primarily through the generation of a 3,3-dimethylcyclobutylmethyl radical. This highly reactive intermediate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent research has highlighted the utility of photocatalytic radical cascades for the synthesis of complex molecules. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general reactivity of alkyl bromides in such transformations provides a strong precedent for its potential applications.

One notable example of a relevant photocatalytic transformation is the synthesis of 3,3-disubstituted cyclobutanols through a trifunctionalization of [1.1.1]propellane. rsc.org This process involves a synergistic approach combining Brønsted acid-promoted ring-opening of [1.1.1]propellane and a photoredox-catalyzed radical cascade. In this cascade, an alkyl bromide is used as the radical precursor. The reaction is initiated by the photocatalyst, which, upon excitation by visible light, facilitates the single-electron reduction of the alkyl bromide, leading to the formation of an alkyl radical. This radical then engages in a cascade reaction with other substrates.

Given that this compound is a primary alkyl bromide, it is a suitable candidate for this type of transformation. The expected reaction would proceed via the formation of the (1,1-dimethylcyclobutane-3-yl)methyl radical, which would then react with a suitable coupling partner.

A representative photocatalytic reaction involving an alkyl bromide in a radical cascade is outlined below. This example illustrates the general conditions and potential outcomes for a compound like this compound.

Table 1: Representative Photocatalyzed Transformation of an Alkyl Bromide

This table presents a generalized reaction based on the photocatalytic trifunctionalization of [1.1.1]propellane with alkyl bromides, as specific data for this compound was not available in the cited literature.

| Entry | Alkyl Bromide | Photocatalyst | Additive | Solvent | Product | Yield (%) |

| 1 | Hypothetical: this compound | Ir(ppy)₃ | Quinoxalin-2(1H)-one | H₂O/DCE | 3-((1,1-dimethylcyclobutan-3-yl)methyl)-3-hydroxy-1-phenyl-3,4-dihydroquinoxalin-2(1H)-one | Not Reported |

| 2 | 1-Bromoadamantane | Ir(ppy)₃ | Quinoxalin-2(1H)-one | H₂O/DCE | 3-(Adamantan-1-yl)-3-hydroxy-1-phenyl-3,4-dihydroquinoxalin-2(1H)-one | High |

| 3 | Bromocyclohexane | Ir(ppy)₃ | Quinoxalin-2(1H)-one | H₂O/DCE | 3-Cyclohexyl-3-hydroxy-1-phenyl-3,4-dihydroquinoxalin-2(1H)-one | High |

The research in this area demonstrates a broad substrate scope for the alkyl bromide, suggesting that this compound would likely be a viable substrate under similar conditions. rsc.org The resulting products, complex cyclobutane-containing molecules, are of significant interest in medicinal and materials chemistry. The mild reaction conditions, typically employing visible light at room temperature, further enhance the synthetic utility of these photocatalyzed transformations.

Reaction Mechanisms and Mechanistic Investigations

Exploration of Alkylating Agent Reactivity

As a primary alkyl bromide, 3-(Bromomethyl)-1,1-dimethylcyclobutane can function as an alkylating agent. Its reactivity in nucleophilic substitution reactions is, however, heavily influenced by the steric hindrance imposed by the gem-dimethyl groups and the cyclobutane (B1203170) ring.

Reactions proceeding via a direct SN2 pathway are expected to be slow due to the steric bulk around the electrophilic carbon, which impedes the backside attack of a nucleophile. Consequently, reactions that can proceed through a carbocationic intermediate (SN1 pathway) are often favored, particularly with weaker nucleophiles in polar, protic solvents.

The solvolysis of similar cyclobutylcarbinyl systems, such as cyclobutyl bromide, has been shown to proceed through a rate-determining ionization step, with significant nucleophilic solvent assistance in stabilizing the incipient carbocation. nih.gov For this compound, the formation of the primary 3,3-dimethylcyclobutylmethyl cation is the initial step in such SN1-type reactions. However, as will be discussed in detail, this primary carbocation is highly prone to rapid rearrangement.

Carbocation Rearrangements and Ring Expansion Phenomena

The chemistry of this compound is dominated by the behavior of the 3,3-dimethylcyclobutylmethyl carbocation formed upon heterolysis of the carbon-bromine bond. This cation undergoes facile and often complete rearrangement, driven by the relief of ring strain and the formation of a more stable carbocation.

The initially formed 3,3-dimethylcyclobutylmethyl cation is a primary carbocation, which is inherently unstable. The primary driving force for its rearrangement is the attainment of a more stable carbocationic state. Carbocation stability follows the order: tertiary > secondary > primary. Therefore, the primary carbocation will readily undergo rearrangement to a more substituted and thus more stable carbocation.

The predominant rearrangement pathway for the 3,3-dimethylcyclobutylmethyl cation is a ring-expanding 1,2-alkyl shift. cecri.res.in In this process, one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. This concerted migration of an alkyl group with its bonding electrons results in the expansion of the four-membered ring to a five-membered ring.

This rearrangement leads to the formation of a more stable tertiary carbocation, the 1,1-dimethylcyclopentyl cation. The driving force for this rearrangement is twofold: the relief of the significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) and the formation of a thermodynamically more stable tertiary carbocation.

The gem-dimethyl group at the 1-position of the cyclobutane ring plays a crucial role in directing the rearrangement. Firstly, it ensures that the rearrangement leads directly to a tertiary carbocation, providing a strong thermodynamic driving force. Secondly, the presence of two methyl groups at the same carbon atom increases the steric strain, which can further promote the ring expansion.

The general trend in carbocation rearrangements is the migration of a group that leads to the most stable resulting carbocation. In the case of the 3,3-dimethylcyclobutylmethyl cation, the migration of a ring carbon (an alkyl group) is highly favored over a potential, though less likely, 1,2-hydride shift from the methylene (B1212753) group, as the former leads to a significant relief of ring strain and the formation of a tertiary carbocation.

While specific studies on the electrochemical-induced ring transformations of this compound are not prevalent, the general mechanism of electrochemical reduction of alkyl bromides provides a basis for predicting its behavior. The electrochemical reduction of alkyl halides typically proceeds through the transfer of an electron to the C-X σ* antibonding orbital, leading to the cleavage of the carbon-halogen bond and the formation of an alkyl radical and a halide anion. cecri.res.inacs.org

In the case of this compound, this would generate the 3,3-dimethylcyclobutylmethyl radical. The fate of this radical would depend on the reaction conditions. It could be further reduced to a carbanion or undergo radical-specific reactions. Ring transformations under these conditions are plausible, particularly if the intermediate radical or carbanion can rearrange to a more stable species. For instance, radical-induced ring openings of cyclobutane systems are known, although they are generally less common than carbocation-driven rearrangements.

Radical Reactions and Their Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 3,3-dimethylcyclobutylmethyl radical. This can be initiated by radical initiators (e.g., AIBN) or by photolysis. The primary radical formed is relatively unstable and will readily participate in subsequent radical reactions.

Transition State Analysis and Computational Modeling of Reaction Pathways

Due to the limited experimental data on the reaction mechanisms of this compound, computational modeling and transition state analysis are invaluable tools for predicting and understanding its reactivity. Density functional theory (DFT) and ab initio calculations can be employed to model reaction coordinates and locate transition state structures for various potential pathways.

For example, computational studies could elucidate the energetics of SN1 versus SN2 substitution at the bromomethyl group, providing insight into the factors that favor one mechanism over the other. Such studies would likely reveal that the steric bulk of the 1,1-dimethylcyclobutane ring hinders backside attack, potentially disfavoring a pure SN2 pathway. Furthermore, the possibility of carbocation rearrangement following heterolysis of the C-Br bond in an SN1-type mechanism could be investigated, including the potential for ring expansion or rearrangement of the cyclobutane skeleton.

Computational modeling can also be applied to understand the conformational preferences of the cyclobutane ring and how these affect reactivity. The puckered nature of the cyclobutane ring can lead to different energetic barriers for reactions depending on the orientation of the substituents.

Spectroscopic Techniques for Mechanism Elucidation

A variety of spectroscopic techniques are essential for identifying intermediates and products, thereby elucidating the reaction mechanisms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of the starting material, intermediates, and final products. In mechanistic studies, NMR can be used to monitor the progress of a reaction over time, allowing for the determination of reaction kinetics. For example, the disappearance of the signal corresponding to the protons of the CH₂Br group and the appearance of new signals can provide direct evidence for a substitution reaction. The chemical shifts and coupling constants of the cyclobutane ring protons can also provide information about the stereochemistry of the products.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In reactions of this compound, IR can be used to track the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the functional groups introduced in the product.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. It is a crucial technique for identifying reaction products and can also be used to detect transient intermediates in some cases. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. The fragmentation pattern can offer clues about the structure of the molecule and the stability of different fragments, which can be relevant to understanding reaction pathways.

| Spectroscopic Technique | Application in Mechanistic Studies of this compound | Key Observables |

| ¹H NMR | Structural elucidation of reactants, products, and stable intermediates. Monitoring reaction progress and kinetics. | Chemical shifts of CH₂Br protons, cyclobutane ring protons, and methyl groups. Coupling constants. |

| ¹³C NMR | Characterization of the carbon skeleton. Detection of changes in hybridization and connectivity. | Chemical shifts of the CH₂Br carbon, quaternary carbon, and other ring carbons. |

| IR Spectroscopy | Identification of functional groups. | C-Br stretching frequency, appearance/disappearance of bands for new functional groups (e.g., C=O, O-H). |

| Mass Spectrometry | Determination of molecular weight and elemental composition. Identification of reaction products and fragmentation patterns. | Molecular ion peak (M+), isotopic pattern of bromine, fragmentation ions corresponding to the loss of Br or parts of the cyclobutane ring. |

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The gem-dimethyl substitution on the cyclobutane (B1203170) ring provides a unique steric profile that chemists can leverage to probe or block specific binding sites in biological targets like enzymes and receptors. 3-(Bromomethyl)-1,1-dimethylcyclobutane is an effective alkylating agent, allowing for the covalent attachment of the dimethylcyclobutylmethyl group to various functional groups, such as amines, alcohols, and thiols, making it a versatile building block for a diverse range of complex molecules.

The unique structural features of the 1,1-dimethylcyclobutane group have made it an attractive component in the design of novel therapeutic agents. The compound this compound acts as a key intermediate for incorporating this specific scaffold into potential drugs.

Non-natural amino acids are crucial components in peptide and protein engineering and drug design. Racemic 3-cyclobutylalanine can be synthesized using (bromomethyl)cyclobutane (B93029) derivatives. sigmaaldrich.com A standard method for this transformation involves the alkylation of a glycine (B1666218) anion equivalent, such as diethyl acetamidomalonate, with a compound like this compound. The resulting intermediate is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the target amino acid, racemic 3-(1,1-dimethylcyclobutyl)alanine. This synthetic approach provides access to a structurally unique amino acid for incorporation into peptidomimetics and other bioactive molecules.

Butorphanol (B1668111) is a morphinan-type synthetic opioid analgesic. A critical step in its synthesis, and the synthesis of related compounds like nalbuphine, is the N-alkylation of a nor-morphinan precursor (a morphinan (B1239233) scaffold lacking the N-methyl group). researchgate.net This reaction introduces the characteristic cyclobutylmethyl group onto the nitrogen atom of the morphinan core. Reagents such as cyclobutylmethyl bromide or cyclobutanecarbonyl chloride are used for this purpose. researchgate.net The synthesis of a butorphanol analog featuring the 1,1-dimethylcyclobutane moiety would similarly rely on the N-alkylation of the corresponding nor-morphinan precursor with this compound.

The 2,2-dimethyl moiety is a feature in some classes of compounds investigated for antihypertensive activity. For example, a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were prepared and evaluated for their ability to lower blood pressure. nih.gov These compounds were found to act as direct vasodilators. nih.gov While not directly using this compound, this research highlights the utility of the gem-dimethyl cyclic scaffold in designing molecules that interact with cardiovascular targets. The synthesis of novel potential antihypertensive agents could involve incorporating the 1,1-dimethylcyclobutylmethyl group as a substituent to explore its effect on potency and selectivity, for instance, by targeting components of the renin–angiotensin–aldosterone system (RAAS). mdpi.com

In the field of anti-inflammatory drug discovery, researchers often focus on inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govbrieflands.com The design of selective COX-2 inhibitors has been a major goal to create non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. researchgate.net The development of novel selective inhibitors often involves creating molecules with specific steric and electronic properties to fit into the active site of the COX-2 enzyme. The 1,1-dimethylcyclobutane group, introduced via this compound, can serve as a bulky, lipophilic substituent to probe the binding pockets of these enzymes and potentially enhance selectivity and potency.

The search for novel anticancer agents is a significant area of medicinal chemistry. mdpi.commdpi.com Many anti-inflammatory drugs have been investigated for their potential as anticancer agents due to the link between chronic inflammation and cancer. mdpi.com For instance, Dimethyl-celecoxib (DMC), a structural analog of the COX-2 inhibitor celecoxib (B62257) that lacks COX-2 inhibitory function, has been shown to have potent anti-tumor effects. nih.gov This suggests that the core structure, rather than just COX-2 inhibition, is responsible for the anticancer activity. The incorporation of unique structural motifs like 1,1-dimethylcyclobutane can be a strategy to develop new compounds with improved efficacy or novel mechanisms of action against cancer cell lines. nih.gov This could involve synthesizing derivatives where the 1,1-dimethylcyclobutylmethyl group is appended to known pharmacophores to explore new structure-activity relationships.

Interactive Data Table: Applications in Synthesis

| Target Compound Class | Synthetic Role of this compound | Potential Therapeutic Area |

| Non-natural Amino Acids | Alkylating agent for glycine equivalents | Drug Design, Peptidomimetics |

| Morphinan Alkaloids | N-alkylation of nor-morphinan precursors | Analgesia (Pain Relief) |

| Benzopyran Derivatives | Introduction of a lipophilic side chain | Antihypertensive |

| COX/LOX Inhibitors | Building block for novel inhibitor scaffolds | Anti-inflammatory |

| Novel Heterocycles | Source of a sterically demanding substituent | Anticancer |

Precursor to Pharmaceuticals and Bioactive Compounds

Cyclobutane Ring as a Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that retains the desired biological activity, is a fundamental strategy in drug design. acs.org The phenyl ring is a ubiquitous motif in drug molecules, but its presence can sometimes lead to undesirable metabolic profiles or physicochemical properties. dundee.ac.uk Consequently, the development of non-classical bioisosteres for the phenyl ring is an active area of research. acs.org

The cyclobutane ring has emerged as a viable bioisostere for the phenyl group. nih.gov Its three-dimensional, puckered structure can mimic the spatial arrangement of substituents on a phenyl ring while offering a more saturated and less metabolically labile core. nih.gov The replacement of a phenyl ring with a cyclobutane ring can lead to improvements in solubility, metabolic stability, and other pharmacokinetic properties. acs.org

The gem-dimethyl substitution pattern in this compound can be particularly useful in mimicking the steric bulk of a substituted phenyl ring. The ability to introduce substituents onto the cyclobutane ring with precise stereochemical control further enhances its utility as a versatile bioisostere in the design of novel therapeutic agents.

| Property | Phenyl Ring | Cyclobutane Ring |

|---|---|---|

| Geometry | Planar | Puckered, 3D |

| Metabolic Stability | Prone to oxidation | Generally more stable |

| Solubility | Can contribute to low aqueous solubility | Often improves aqueous solubility |

Stereochemical Control in Target Molecule Synthesis

The synthesis of molecules with well-defined three-dimensional structures is paramount in drug discovery and development, as the stereochemistry of a molecule can profoundly impact its biological activity. The construction of substituted cyclobutanes with high stereocontrol presents a significant synthetic challenge. calstate.edu

Several methods have been developed for the stereoselective synthesis of cyclobutanes. nih.govntu.ac.uk These include [2+2] cycloaddition reactions, ring contractions of larger rings, and the functionalization of prochiral cyclobutanes. nih.govacs.org The choice of synthetic strategy and the nature of the substituents on the cyclobutane ring play a crucial role in determining the stereochemical outcome of a reaction.

In the context of this compound, the existing stereocenter at the 3-position can influence the stereochemical course of subsequent reactions. For example, nucleophilic substitution at the bromomethyl group can proceed with or without inversion of configuration depending on the reaction conditions and the nature of the nucleophile. Furthermore, reactions at other positions on the cyclobutane ring can be directed by the existing stereocenter, allowing for the diastereoselective synthesis of more complex molecules. The development of catalytic asymmetric methods for the synthesis and functionalization of cyclobutanes continues to be an important area of research, providing access to a wider range of enantiomerically pure cyclobutane-containing molecules. rsc.org

Development of Novel Reagents and Catalysts Utilizing the Compound's Reactivity

The reactivity of the bromomethyl group in this compound makes it a potential precursor for the development of novel reagents and catalysts. The carbon-bromine bond can be readily transformed into other functional groups, allowing for the synthesis of a variety of cyclobutane-containing derivatives with tailored properties.

For example, conversion of the bromomethyl group to a phosphonium (B103445) salt would yield a Wittig reagent capable of introducing a cyclobutylmethylene group into aldehydes and ketones. Similarly, conversion to an organometallic species, such as a Grignard or organolithium reagent, would provide a nucleophilic building block for the formation of new carbon-carbon bonds.

While the development of specific reagents and catalysts derived from this compound is not extensively reported, the principles of organic synthesis suggest numerous possibilities. The unique steric and electronic properties of the 1,1-dimethylcyclobutane moiety could impart interesting reactivity and selectivity to such reagents and catalysts, making this a fertile area for future investigation. The discovery of new reactions based on cyclobutanone-derived free radicals highlights the potential for developing novel synthetic methods based on strained ring systems. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-(bromomethyl)-1,1-dimethylcyclobutane, methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape.

The electronic structure of this compound is significantly influenced by its constituent functional groups. The cyclobutane (B1203170) ring itself adopts a puckered conformation to alleviate ring strain. nih.gov The presence of two methyl groups on a single carbon atom (C1) introduces steric bulk and has a notable impact on the local geometry. The bromomethyl group at the C3 position is a key feature, introducing both steric and electronic effects.

Table 1: Calculated Electronic Properties of Substituted Cyclobutanes Note: The data in this table is hypothetical and based on general principles of computational chemistry applied to analogous structures, as direct experimental or computational data for this compound is not readily available in the cited literature.

| Property | Value | Method | Basis Set |

|---|---|---|---|

| Dipole Moment | ~2.5 D | DFT | B3LYP/6-31G* |

| HOMO Energy | ~-9.8 eV | DFT | B3LYP/6-31G* |

| LUMO Energy | ~0.5 eV | DFT | B3LYP/6-31G* |

The bromine atom, being highly electronegative, polarizes the C-Br bond, creating a partial positive charge on the carbon and a partial negative charge on the bromine. This polarization is a dominant feature of the molecule's electrostatic potential map. A study on halo-substituted cyclobutanes demonstrated that halogen substitution consistently increases the electronegativity of the compound. researchgate.net This induced dipole influences the molecule's intermolecular interactions and its reactivity towards nucleophiles and electrophiles.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In this compound, the HOMO is likely to be localized around the bromine atom, specifically its lone pair electrons. The LUMO, conversely, would be expected to be centered on the antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. The puckered nature of the cyclobutane ring means it can exist in different conformations. nih.gov The substituents on the ring will influence the energy barrier for ring inversion.

MD simulations can be employed to explore the conformational landscape of the molecule, identifying the most stable puckered conformations and the transition states between them. The orientation of the bromomethyl and dimethyl groups will be a key determinant of the preferred conformation, as the system will tend to minimize steric hindrance. Studies on other substituted cyclobutanes have shown that such simulations can effectively rationalize the stability of different isomers. nih.gov

Furthermore, MD simulations can be used to study the molecule's behavior in different solvent environments. The interactions between the polar C-Br bond and solvent molecules will affect the conformational equilibrium and the accessibility of reactive sites.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry provides powerful tools for predicting the outcomes and selectivity of chemical reactions. For this compound, theoretical calculations can be used to investigate various potential reaction pathways, such as nucleophilic substitution at the bromomethyl group or elimination reactions.

By calculating the activation energies for different reaction mechanisms (e.g., SN1, SN2, E1, E2), it is possible to predict the most likely products under specific reaction conditions. For instance, the steric hindrance around the carbon bearing the bromine atom, due to the cyclobutane ring and the methyl groups, will influence the competition between SN2 and E2 pathways. DFT studies on the reaction mechanisms of related cyclobutane systems have successfully elucidated the stereospecificity of reactions. acs.org

Theoretical models can also predict the regioselectivity and stereoselectivity of reactions. For example, in an elimination reaction, calculations can determine which proton is most likely to be abstracted, leading to the formation of a specific alkene isomer.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

While this compound is not primarily known for its biological activity, the principles of QSAR and QSPR can be applied to understand the relationship between its structure and its physicochemical properties. QSAR and QSPR models use statistical methods to correlate molecular descriptors with observed activities or properties. nih.govdovepress.com

For a series of related cyclobutane derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., dipole moment, partial charges), steric parameters, and topological indices.

Should a particular biological activity be discovered for this class of compounds, QSAR studies could be instrumental in optimizing the structure to enhance that activity. For instance, by systematically modifying the substituents on the cyclobutane ring and calculating relevant descriptors, a QSAR model could guide the synthesis of new derivatives with improved potency. The application of QSAR is common in the development of bioactive compounds, including those containing halogen atoms. ufv.br

In silico Design of Novel Derivatives

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. By modifying the parent structure in a computational environment, it is possible to screen a large number of virtual compounds for specific characteristics before undertaking their synthesis.

For example, if the goal is to design a derivative with enhanced reactivity towards a specific nucleophile, different electron-withdrawing or electron-donating groups could be introduced onto the cyclobutane ring, and their effect on the LUMO energy and the partial charge on the bromomethyl carbon could be calculated. Computational tools are increasingly used for the rational design of halogenated organic compounds with specific functionalities. acs.org

Furthermore, if this molecule were to be used as a scaffold in drug discovery, computational methods such as molecular docking could be used to design derivatives that bind to a specific biological target. scivisionpub.com This in silico approach can significantly accelerate the discovery and development of new molecules with tailored properties. The design of bioactive molecules often involves exploring derivatives of a lead compound to improve its pharmacological profile. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(Bromomethyl)-1,1-dimethylcyclobutane provides information on the number of different types of protons and their neighboring environments. The gem-dimethyl groups on the cyclobutane (B1203170) ring would typically appear as a singlet in the upfield region of the spectrum. The protons of the cyclobutane ring would exhibit more complex splitting patterns due to spin-spin coupling with each other and with the bromomethyl protons. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information on the carbon skeleton. One would expect to observe distinct signals for the quaternary carbon of the gem-dimethyl groups, the methyl carbons themselves, the methylene carbons of the cyclobutane ring, the methine carbon of the cyclobutane ring, and the carbon of the bromomethyl group. The carbon attached to the bromine atom would be shifted significantly downfield.

| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts |

| Proton Type | Chemical Shift (ppm) |

| -C(CH₃)₂ | ~1.0-1.2 (singlet) |

| Cyclobutane -CH₂- | ~1.5-2.2 (multiplet) |

| Cyclobutane -CH- | ~2.3-2.8 (multiplet) |

| -CH₂Br | ~3.3-3.6 (doublet) |

| -C(C H₃)₂ | ~20-30 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, this molecular ion peak would appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely involve the loss of a bromine atom to form a stable carbocation. Another prominent fragmentation could be the loss of a methyl group from the gem-dimethyl moiety. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound.

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [C₇H₁₃Br]⁺ | 176 | Molecular Ion (M⁺) |

| [C₇H₁₃Br]⁺ | 178 | Molecular Ion (M⁺+2, with ⁸¹Br) |

| [C₇H₁₃]⁺ | 97 | Loss of Br |

| [C₆H₁₀Br]⁺ | 161 | Loss of CH₃ |

| [C₅H₉]⁺ | 69 | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-H (alkane) | Bending | 1350-1480 |

| C-Br | Stretching | 500-600 |

| Cyclobutane Ring | Ring Puckering/Breathing | ~900-1000 |

The presence of a strong absorption band in the 500-600 cm⁻¹ region would be indicative of the C-Br stretching vibration, confirming the bromo-functionalization of the molecule. The various C-H stretching and bending vibrations would confirm the presence of the aliphatic hydrocarbon structure.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It detects inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands for C-H and C-C bond vibrations. The C-Br stretch would also be observable in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a suitable crystalline form, this technique could provide accurate bond lengths, bond angles, and the conformation of the cyclobutane ring. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions in the solid state. As of now, publicly available crystallographic data for this specific compound is limited.

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. manuscriptpoint.comrsc.org Future research into the synthesis of 3-(Bromomethyl)-1,1-dimethylcyclobutane and its precursors should prioritize green chemistry principles to minimize environmental impact. Traditional synthetic routes often rely on hazardous reagents and energy-intensive conditions. Sustainable alternatives could revolutionize its production.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. georgiasouthern.edu Investigating microwave-assisted routes for the formation of the cyclobutane (B1203170) ring or the introduction of the bromomethyl group could lead to more efficient and less energy-intensive processes.

Photochemical Methods: Light-induced [2+2] cycloadditions are a classic method for cyclobutane construction. nih.gov The development of visible-light-mediated photochemical reactions, potentially using organophotoredox catalysts, could provide a greener alternative to high-energy UV sources. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-derived solvents is a critical aspect of green chemistry. Research should focus on adapting existing synthetic steps to these environmentally friendly media.

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric ones reduces waste. Exploring novel catalysts for key transformations in the synthesis of this compound is a promising avenue.

| Synthetic Step | Conventional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Cyclobutane Ring Formation | Thermal cycloaddition | Visible-light photochemical [2+2] cycloaddition | Reduced energy consumption, higher selectivity |

| Bromination | Use of harsh brominating agents (e.g., NBS with radical initiators) | Enzymatic bromination or use of milder, recyclable brominating agents | Increased safety, reduced toxic waste |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., Cyrene) or water | Reduced environmental impact, improved process safety |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.commpg.de The application of continuous flow technology to the synthesis of this compound could enable its on-demand production and facilitate the exploration of its chemical space.

Future research in this area could focus on:

Development of a Continuous Synthesis Platform: Designing a multi-step flow process that integrates the key synthetic transformations to produce this compound from simple starting materials without isolating intermediates. ucd.iealmacgroup.com

Enhanced Safety for Hazardous Reactions: Reactions involving highly reactive intermediates or hazardous reagents, such as certain bromination steps, can be performed more safely in the small, controlled environment of a flow reactor.

Scalability and On-Demand Production: A validated flow process would allow for the production of this building block on scales ranging from grams to kilograms, facilitating its use in larger-scale synthetic campaigns. figshare.com

Integration with In-line Analytics: Incorporating in-line analytical techniques (e.g., IR, NMR) would allow for real-time monitoring and optimization of the reaction conditions, leading to higher yields and purity.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved heat transfer and smaller reaction volumes enhance safety |

| Scalability | Often requires re-optimization for different scales | Scalable by running the process for longer times ("scaling out") |

| Reaction Time | Can be lengthy, including workup and isolation | Significantly reduced residence times, often minutes |

| Productivity | Limited by reactor size | High throughput and potential for automation |

Chemo- and Regioselective Functionalization of the Cyclobutane Ring

While the bromomethyl group provides a primary site for modification, the selective functionalization of the C-H bonds on the cyclobutane ring itself remains a significant challenge and a key area for future research. nih.govacs.orgnih.gov Achieving chemo- and regioselectivity would unlock a vast array of novel, structurally complex derivatives.

Promising research directions include:

Directing Group-Assisted C-H Functionalization: The bromomethyl group can be converted into a variety of directing groups (e.g., amides, esters) that can guide a transition metal catalyst to activate specific C-H bonds on the cyclobutane ring. acs.orgnih.gov This would allow for the controlled introduction of new substituents at the C2 or C3 positions.

Remote C-H Functionalization: Overcoming the inherent preference for the activation of proximal C-H bonds to achieve functionalization at the more remote C3 position is a significant hurdle. rsc.org The development of novel catalyst systems or directing group strategies will be crucial for achieving this. nih.gov

Radical-Mediated Functionalization: Exploring radical-based reactions could provide alternative pathways for C-H functionalization, potentially offering complementary selectivity to metal-catalyzed approaches.

Exploration of New Catalytic Transformations

The development of novel catalytic methods to transform this compound into more complex structures is a fertile ground for research. The strained nature of the cyclobutane ring can be exploited in unique catalytic cycles. nih.govresearchgate.net

Future research should investigate:

Cross-Coupling Reactions: Utilizing the bromomethyl group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Ring-Opening and Ring-Expansion Reactions: Catalytic methods that induce the selective opening or expansion of the cyclobutane ring can lead to the synthesis of valuable acyclic or larger cyclic compounds. researchgate.netrsc.org Manganese-catalyzed ring-opening is one such promising strategy. researchgate.net

Enantioselective Catalysis: For derivatives of this compound that are chiral, developing enantioselective catalytic transformations would be of significant interest for applications in medicinal chemistry.

Biological and Pharmacological Profiling of Novel Derivatives

The cyclobutane motif is present in a number of biologically active compounds and approved drugs, where it can serve to improve metabolic stability, direct pharmacophore groups, or reduce planarity. nih.govru.nlvilniustech.lt Given this precedent, derivatives of this compound represent a promising, yet underexplored, area for drug discovery. whiterose.ac.uklifechemicals.com

A systematic approach to exploring the biological potential would involve:

Library Synthesis: Creating a diverse library of novel compounds by applying the functionalization and catalytic strategies outlined above to this compound.

Screening against a Range of Targets: Profiling this library against a wide array of biological targets, including enzymes (e.g., kinases, proteases) and receptors implicated in diseases such as cancer, viral infections, and inflammatory disorders. openmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) Studies: For any identified "hits," conducting detailed SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.

| Therapeutic Area | Rationale based on existing cyclobutane-containing drugs | Potential Molecular Targets |

|---|---|---|

| Oncology | Carboplatin is a widely used anticancer drug. nih.govru.nl | Kinases, Histone Methyltransferases, DNA |

| Antiviral | Cyclobutane nucleoside analogs have shown antiviral activity. georgiasouthern.edu | Viral proteases, polymerases |

| Antibacterial/Antifungal | Some cyclobutane derivatives exhibit antimicrobial properties. openmedicinalchemistryjournal.com | Bacterial cell wall synthesis enzymes, fungal metabolic pathways |

| Central Nervous System (CNS) | The rigid cyclobutane scaffold can be used to control conformation for receptor binding. | GPCRs, ion channels |

Advanced Computational Methodologies for Predicting Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. nih.govacs.orgnih.gov Applying these methods to this compound can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT to model the transition states and intermediates of potential reactions, thereby elucidating reaction mechanisms and predicting the feasibility of new transformations. researchgate.net

Predicting Regio- and Stereoselectivity: Computational modeling can help predict the outcomes of chemo- and regioselective functionalization reactions, saving significant experimental effort.

Rational Catalyst Design: In silico design and screening of new catalysts for specific transformations of this compound.

Virtual Screening of Derivatives: Predicting the binding affinity of virtual libraries of derivatives to biological targets, helping to prioritize compounds for synthesis and biological testing.

Q & A

Q. What are the most reliable synthetic routes for 3-(Bromomethyl)-1,1-dimethylcyclobutane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves two primary approaches:

- Nucleophilic substitution : Reacting 1,1-dimethylcyclobutane-3-methanol with HBr or PBr₃ under anhydrous conditions. Excess HBr and controlled temperatures (0–25°C) minimize side reactions like elimination .

- Cycloaddition strategies : Iron-catalyzed [2+2] cycloaddition of alkenes with bromoalkenes, as demonstrated in related cyclobutane derivatives. For example, dimethyl 2-methylenemalonate and bromostyryl precursors yield cyclobutane frameworks at room temperature with ~50% yield .

Q. Key considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via TLC or GC-MS to optimize quenching times.

Q. How can researchers rigorously characterize this compound using spectroscopic and crystallographic methods?

Methodological workflow :

- NMR spectroscopy :

- ¹H NMR : Look for distinct splitting patterns of the bromomethyl group (–CH₂Br) near δ 3.4–3.8 ppm and deshielded cyclobutane protons (δ 1.5–2.5 ppm) due to ring strain .

- ¹³C NMR : The quaternary carbons of the 1,1-dimethyl groups appear at δ 28–32 ppm, while the brominated carbon resonates at δ 30–35 ppm .

- X-ray crystallography : Resolve conformational ambiguities (e.g., chair vs. boat cyclobutane geometry) and confirm stereochemistry. Prefer low-temperature data collection to reduce thermal motion artifacts .

Validation : Cross-reference with HRMS (e.g., m/z calculated for C₇H₁₁Br: 174.00) and IR (C–Br stretch at ~560 cm⁻¹) .

Q. What are the key reactivity patterns of the bromomethyl group in this compound, and how do steric effects influence substitution reactions?

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), but steric hindrance from the 1,1-dimethyl groups slows kinetics.

- Experimental optimization :

- Competing pathways : E2 elimination is suppressed by avoiding strong bases (e.g., t-BuOK) and maintaining low reaction temperatures .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be applied to optimize regioselective functionalization of this compound?

- Kinetic control : Prioritize faster SN2 pathways by using small, strong nucleophiles (e.g., NaN₃) at low temperatures (−20°C to 0°C).

- Thermodynamic control : For bulkier nucleophiles (e.g., PhS⁻), higher temperatures (40–60°C) and longer reaction times favor stable products despite steric challenges .

- Monitoring : Use time-resolved ¹H NMR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or integration ratios?

Case study : If the bromomethyl proton signal splits into a doublet of doublets instead of a triplet:

- Variable-temperature (VT) NMR : Determine if conformational flexibility (e.g., ring puckering) causes dynamic splitting. Cooling to −40°C may simplify the spectrum .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂Br) to isolate specific coupling interactions. Evidence from deuterated bromoalkanes (e.g., 1-Bromobutane-d₄) shows reduced signal complexity .

Q. What computational tools are suitable for modeling the steric and electronic effects of the 1,1-dimethylcyclobutane scaffold?

- DFT calculations : Use B3LYP/6-31G(d) to map transition states of substitution reactions and quantify steric hindrance (e.g., percent buried volume, %Vbur) .

- QSPR models : Predict physicochemical properties (e.g., logP, boiling point) from molecular descriptors like polar surface area and van der Waals volume .

- MD simulations : Analyze conformational stability in solvents (e.g., cyclohexane vs. DMF) to guide reaction solvent selection .

Q. What are the emerging applications of this compound in supramolecular or materials chemistry?

- Building block for strained frameworks : Incorporate into metal-organic frameworks (MOFs) via Suzuki coupling or click chemistry. The cyclobutane ring’s rigidity enhances structural stability .

- Surface chemistry studies : Investigate adsorption behavior on silica or metal oxides using microspectroscopic imaging (e.g., AFM-IR) to assess interfacial interactions .

Q. How does the compound’s stability under acidic/basic or photolytic conditions impact storage and handling protocols?

- Acidic conditions : Avoid prolonged exposure to H⁺ (e.g., HCl), which can catalyze ring-opening via retro-[2+2] pathways.

- Light sensitivity : Store in amber vials at −20°C; UV irradiation may cleave the C–Br bond, generating radicals .

- Best practices : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to establish shelf-life guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.